molecular formula C24H44O21 B1588601 Maltotetraitol CAS No. 66767-99-5

Maltotetraitol

Cat. No.: B1588601
CAS No.: 66767-99-5
M. Wt: 668.6 g/mol
InChI Key: LUAHEUHBAZYUOI-KVXMBEGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Maltotetraitol can be synthesized through the hydrogenation of maltotetraose. The process involves the reduction of the aldehyde group in maltotetraose to a primary alcohol group, resulting in the formation of this compound . This reaction typically requires a catalyst, such as Raney nickel, and is carried out under high pressure and temperature conditions .

Industrial Production Methods: On an industrial scale, this compound is produced using enzymatic methods. Maltotetraose-forming amylase, derived from bacteria such as Pseudomonas stutzeri, is used to convert starch into maltotetraose, which is then hydrogenated to form this compound . This method is preferred due to its efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Maltotetraitol undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include maltitol, maltotritol, and other smaller sugar alcohols .

Comparison with Similar Compounds

  • Sorbitol
  • Mannitol
  • Xylitol
  • Erythritol
  • Maltitol

Maltotetraitol’s unique properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHEUHBAZYUOI-KVXMBEGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66767-99-5
Record name Maltotetraitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066767995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MALTOTETRAITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KU59R2R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does Maltotetraitol interact with the maltose-binding protein (MBP), and what are the downstream effects of this interaction?

A1: this compound binds to MBP, a receptor involved in bacterial active transport and chemotaxis, in a distinct mode termed the "B mode" or "middle mode" [, , , ]. Unlike maltose or maltotetraose, which bind in the "R mode" or "end-on" mode and induce a closure of the two MBP lobes, this compound binding does not lead to this conformational change [, , , ]. This lack of closure prevents the this compound-MBP complex from interacting properly with the membrane-associated transporter complex, ultimately rendering this compound unable to be transported across the cytoplasmic membrane [, , ].

Q2: Can you elaborate on the structural features of the this compound-MBP complex in both the "open" and "closed" forms?

A2: Crystallographic studies provide insights into these structures. In the "closed" form, this compound occupies the groove between the two domains of MBP. One domain primarily interacts with this compound through hydrogen bonding, while the other mainly engages in non-polar interactions involving aromatic residues [, ]. Conversely, in the "open" form, where the two domains are further apart, this compound primarily interacts with the domain rich in aromatic residues [, , ]. This "open" conformation, observed with both this compound and cyclodextrin, disrupts the MBP's functionality in both active transport and chemotaxis [, ].

Q3: How does this compound compare to other malto-oligosaccharides in terms of its effect on human digestive enzymes?

A3: this compound, unlike maltotriose and maltotetraose, does not act as a substrate for human salivary α-amylase []. Additionally, while maltotriitol is hydrolyzed by small intestine maltases at a rate comparable to maltotriose, this compound shows a much lower hydrolysis rate []. Notably, this compound demonstrates weak inhibitory effects on these enzymes []. Interestingly, this compound does not inhibit fungal glucoamylase, unlike maltitol, which exhibits strong competitive inhibition [].

Q4: Are there alternative substrates for studying MBP interactions?

A5: Yes, researchers have explored other modified sugars like maltotriitol, which, like this compound, are not transported by the wild-type transporter []. Structural studies with these analogs have revealed that the binding site accommodates the glucitol residue in a distinct subsite not utilized by linear maltooligosaccharides []. This finding further emphasizes the flexibility of MBP in accommodating diverse ligands through various binding modes, even if only one mode is functionally active [, ].

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